molecular formula C20H14F6N2O2 B1592343 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene CAS No. 94525-05-0

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

Cat. No.: B1592343
CAS No.: 94525-05-0
M. Wt: 428.3 g/mol
InChI Key: LACZRKUWKHQVKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZRKUWKHQVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600107
Record name 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94525-05-0
Record name 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94525-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene?

A1: The molecular formula of this compound is C20H14F6N2O2. Its molecular weight is 428.34 g/mol.

Q2: How does the introduction of this compound affect the solubility of polyimides?

A2: The incorporation of this compound generally enhances the solubility of polyimides in various solvents. This improvement stems from the presence of both trifluoromethyl (-CF3) groups and ether linkages (-O-) within the diamine structure. [, , , , , ] These groups disrupt chain packing, reduce intermolecular interactions, and increase free volume within the polymer matrix, thereby facilitating solvation.

Q3: What is the impact of varying the mole ratio of this compound in copolyimides?

A3: Adjusting the mole ratio of this compound during copolyimide synthesis allows for fine-tuning of the material's properties. For example, increasing its ratio can lead to enhanced solubility [], while a higher ratio of the structurally rigid 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine component leads to higher glass transition temperatures. [] Researchers can tailor the final polymer's characteristics, such as solubility, glass transition temperature, and optical properties, by manipulating the relative amounts of different monomers.

Q4: What are the typical applications for polyimides synthesized with this compound?

A4: Polyimides containing this compound are explored for applications demanding high performance under extreme conditions. These include:

  • Microelectronics and Optoelectronics: Their low dielectric constants, high thermal stability, good mechanical strength, and optical transparency make them suitable for use as interlayer dielectrics, flexible substrates, and waveguide materials. [, , , , , ]
  • Adhesives: Their melt processability and strong adhesion properties make them attractive for high-temperature adhesive applications. [, ]
  • Gas Separation Membranes: The ability to tailor their permeability and selectivity makes them promising candidates for gas separation membranes. []

Q5: What is the role of phthalic anhydride in polyimide synthesis involving this compound?

A5: Phthalic anhydride can be used as an end-capping agent in the synthesis of polyimides using this compound. This technique allows for the control of the molecular weight of the resulting polyimide, which in turn influences its melt viscosity and processability. [, ]

Q6: How does the structure of this compound contribute to the optical properties of polyimides?

A6: The structure of this compound contributes to the light color and transparency of the resulting polyimides. The presence of fluorine atoms and the specific arrangement of aromatic rings can reduce charge-transfer complex formation, leading to lower color intensity and higher transparency in the visible light region. [, , ]

Q7: Are there any studies on the environmental impact of this compound-based polyimides?

A7: While specific research on the environmental impact of polyimides derived from this compound is limited, the inherent stability and resistance to degradation of polyimides pose challenges for their recyclability and biodegradability. [] Developing strategies for the responsible disposal and potential recycling of these high-performance polymers is crucial for minimizing their environmental footprint.

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